molecular formula C10H19BrN2O B11756061 (S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-((R)-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11756061
M. Wt: 263.17 g/mol
InChI Key: UQQMYYLHCJXMSV-BDAKNGLRSA-N
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Description

(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a brominated piperidine ring, and a methyl-butanone moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring, bromination, and the introduction of the amino and methyl-butanone groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination: The piperidine ring is brominated using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Introduction of Amino and Methyl-Butanone Groups: This step involves nucleophilic substitution reactions where the amino group is introduced, followed by the addition of the methyl-butanone moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
  • (S)-2-Amino-1-(®-3-fluoro-piperidin-1-yl)-3-methyl-butan-1-one
  • (S)-2-Amino-1-(®-3-iodo-piperidin-1-yl)-3-methyl-butan-1-one

Uniqueness

(S)-2-Amino-1-(®-3-bromo-piperidin-1-yl)-3-methyl-butan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom may also affect the compound’s pharmacokinetic properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H19BrN2O

Molecular Weight

263.17 g/mol

IUPAC Name

(2S)-2-amino-1-[(3R)-3-bromopiperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C10H19BrN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9+/m1/s1

InChI Key

UQQMYYLHCJXMSV-BDAKNGLRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H](C1)Br)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)Br)N

Origin of Product

United States

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